3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclobutane ring substituted with difluoro and methylsulfanyl groups, and an amine hydrochloride moiety. This compound is of interest due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the difluoro and methylsulfanyl groups. The final step involves the conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Partially or fully reduced fluorinated compounds.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro and methylsulfanyl groups can interact with enzymes or receptors, potentially modulating their activity. The amine hydrochloride moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine
- 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine sulfate
- 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine nitrate
Uniqueness
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and methylsulfanyl groups on the cyclobutane ring, along with the amine hydrochloride moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
2731007-50-2 |
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Molecular Formula |
C6H12ClF2NS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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